The synthesis of T160 protein can be achieved through various methods, including recombinant DNA technology. This involves inserting the gene encoding T160 into a suitable expression vector, which is then introduced into host cells such as Escherichia coli or yeast. The host cells are cultured under conditions that promote the expression of the T160 protein, followed by purification processes to isolate the protein.
Technical Details:
The molecular structure of T160 protein consists of a series of alpha-helices and beta-sheets that form its tertiary structure. The precise folding and conformation are critical for its function in ribosome assembly and interaction with other proteins.
Data:
T160 protein participates in several biochemical reactions within the ribosome. It plays a crucial role in the initiation and elongation phases of translation by stabilizing the ribosomal structure and facilitating the binding of transfer RNA molecules.
Technical Details:
The mechanism by which T160 protein functions involves its integration into the ribosome during assembly. Once incorporated, it helps maintain the structural integrity of the ribosomal complex, allowing for efficient translation of mRNA into polypeptides.
Data:
T160 protein exhibits several physical and chemical properties that are essential for its function:
T160 protein has several applications in scientific research:
T160 (Structure-Specific Recognition Protein 1, SSRP1) is a conserved high-mobility group (HMG) protein that functions as a critical subunit of the FACT (Facilitates Chromatin Transcription) complex. Its molecular architecture comprises several structured domains that enable diverse nucleic acid interactions and protein partnerships [3] [8]:
Biophysical analyses (e.g., gel shift assays, ring closure experiments) demonstrate that T160 binds both linear and cruciform DNA without sequence specificity, inducing sharp DNA bends (>90°) essential for chromatin remodeling [8]. The protein’s modular flexibility allows conformational shifts during nucleosome reorganization, as evidenced by crosslinking mass spectrometry (XL-MS) studies of FACT complexes [3].
Table 1: Domain Organization of Murine T160/SSRP1
Domain | Residue Range | Structural Features | Functional Role |
---|---|---|---|
N-terminal | 1–200 | Charged α-helices, disordered regions | FACT complex dimerization |
HMG box | 201–280 | L-shaped fold, DNA-binding surface | Structure-specific DNA bending |
Middle region | 281–499 | Acidic residues, nucleosome interaction | Histone H2A-H2B docking |
C-terminal | 500–709 | Phosphorylation sites, coiled-coil motifs | Complex regulation |
The HMG-box domain of T160 belongs to the non-sequence-specific HMGB subfamily, characterized by ~80% sequence homology across vertebrates and conserved DNA-distortion capabilities [4] [8]. Key functional attributes include:
Table 2: DNA-Binding Properties of the T160 HMG-Box Domain
DNA Substrate | Binding Affinity (Kd) | Bending Angle | Biological Context |
---|---|---|---|
Cruciform DNA | 0.2 μM | >90° | Recombination/repair foci |
Linear duplex DNA | 1.1 μM | 60–70° | Chromatin decompaction |
Cisplatin-adducted DNA | 0.05 μM | N/A | DNA damage response |
T160 activity is dynamically regulated by phosphorylation, modulating its interactions with chromatin and replication/repair machinery:
Table 3: Phosphorylation Sites and Functional Impacts
Modification Site | Kinase/Phosphatase | Cell Cycle Phase | Functional Outcome |
---|---|---|---|
Ser359 | CDK2 | S phase | Enhanced FACT complex stability |
Thr372 | CDK2 | S phase | Increased DNA bending activity |
TyrXX | Undefined phosphatase | G2/M | Nuclear export, degradation |
Key Structural-Functional Relationships:
T160 exemplifies how HMG proteins integrate DNA architecture sensing with signal-responsive PTMs to orchestrate chromatin transactions. Its structural adaptability provides a paradigm for understanding epigenetic regulation in development and disease [3] [4] [9].
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